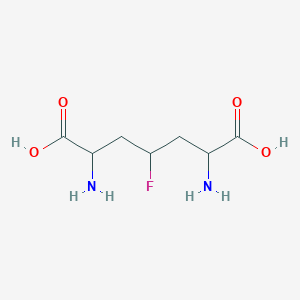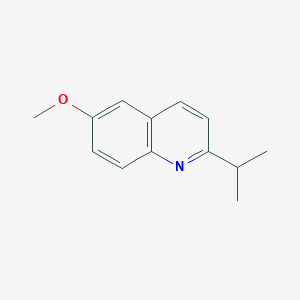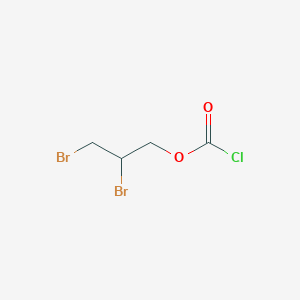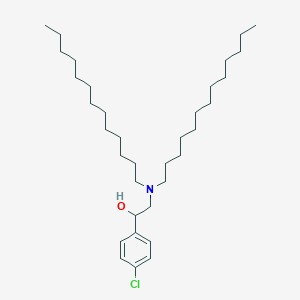
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol is an organic compound characterized by the presence of a chlorophenyl group, a ditridecylamino group, and an ethanol moiety
準備方法
The synthesis of 1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-chlorophenyl ethanol with ditridecylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反応の分析
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and palladium catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.
科学的研究の応用
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring high thermal stability.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is employed in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ditridecylamino group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol can be compared with similar compounds such as:
1-(4-Chlorophenyl)ethanol: This compound lacks the ditridecylamino group, making it less hydrophobic and less effective in certain catalytic applications.
2-(4-Chlorophenyl)ethanol: The position of the chlorophenyl group affects the compound’s reactivity and interaction with other molecules.
1-(4-Bromophenyl)-2-(ditridecylamino)ethanol: The substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
5430-74-0 |
|---|---|
分子式 |
C34H62ClNO |
分子量 |
536.3 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-[di(tridecyl)amino]ethanol |
InChI |
InChI=1S/C34H62ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-29-36(31-34(37)32-25-27-33(35)28-26-32)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,34,37H,3-24,29-31H2,1-2H3 |
InChIキー |
GESVRMTYYSUTRP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CC(C1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


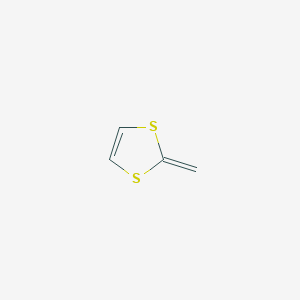
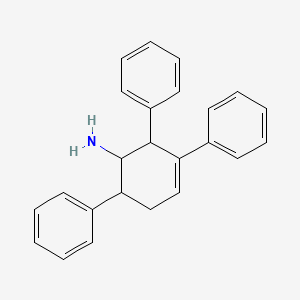
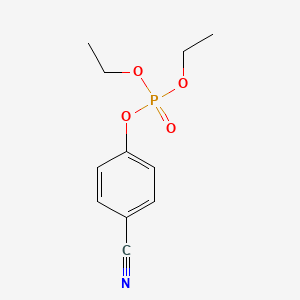
![[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14725063.png)
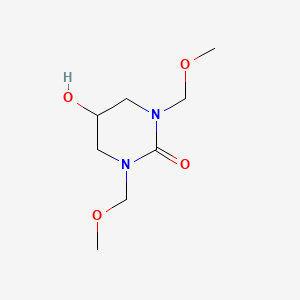
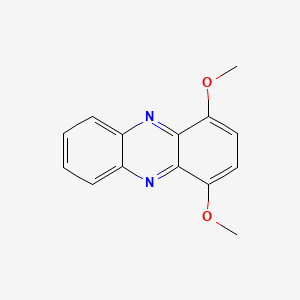
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

